Azithromycin-d3

Overview

Description

Azithromycin-d3 is a deuterated form of azithromycin, a macrolide antibiotic. It is primarily used as an internal standard for the quantification of azithromycin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Azithromycin itself is known for its broad-spectrum antibacterial activity and is used to treat a variety of bacterial infections .

Mechanism of Action

Target of Action

Azithromycin-d3, a derivative of azithromycin, is a macrolide antibiotic . It primarily targets bacterial ribosomal proteins, specifically binding to the 23S rRNA of the bacterial 50S ribosomal subunit . These proteins play a crucial role in bacterial protein synthesis, which is essential for bacterial growth and replication .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction disrupts the process of protein synthesis, thereby inhibiting the ability of the bacteria to replicate . This compound is particularly effective against a range of bacteria, including S. pneumoniae, S. aureus, N. gonorrhoeae, M. pneumoniae, H. pylori, C. trachomatis, and H. influenzae .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . By accumulating effectively in cells, particularly phagocytes, it is delivered in high concentrations to sites of infection . This results in rapid plasma clearance and extensive tissue distribution .

Pharmacokinetics

Azithromycin, the parent compound, is known for its broad-spectrum antibiotic activity with a long half-life and a high degree of tissue penetration . It was initially approved by the FDA in 1991 . The pharmacokinetics of azithromycin involves absorption, distribution, metabolism, and excretion (ADME), which impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to affect the inflammatory process at the level of the macrophage and shifts macrophage polarization towards the alternatively activated phenotype . This recently defined M2 phenotype has been described in conditions where pulmonary inflammation and fibrosis are major determinants of clinical outcome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, small increases in environmental temperature significantly affect the cellular to extracellular ratio of azithromycin concentrations . Moreover, the presence of CO2 or an anaerobic atmosphere can lower the pH, resulting in an increased minimum inhibitory concentration (MIC) of azithromycin . The addition of serum also produces an increase in the potency of azithromycin, which correlates with an increase in pH during incubation .

Biochemical Analysis

Biochemical Properties

Azithromycin-d3 plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptides. This interaction is essential for its antibacterial activity. This compound is active against a broad spectrum of bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae . It also interacts with various biomolecules, such as enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound has been shown to alter cytokine production, reducing inflammation . It also affects the metabolic activity of cells by inhibiting glycolysis and down-regulating mitochondrial genes . These cellular effects contribute to its therapeutic efficacy in treating bacterial infections and modulating immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis . This binding prevents the translocation of peptides, effectively halting bacterial growth. Additionally, this compound exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions highlight the dual role of this compound in both antibacterial and anti-inflammatory activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, with a shelf life of up to four years . During in vitro studies, this compound maintains its antibacterial activity over extended periods, although prolonged exposure may lead to the development of bacterial resistance . In vivo studies have shown that this compound can accumulate in tissues, providing sustained antibacterial effects even after the end of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bacterial load and improves survival rates in infected animals . At higher doses, this compound may cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of optimizing dosing regimens to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antibacterial activity. It is metabolized in the liver, where it undergoes demethylation and hydroxylation . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes ensure the effective clearance of this compound from the body, preventing accumulation and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by phagocytic cells, where it accumulates in lysosomes . This intracellular accumulation enhances its antibacterial activity by targeting intracellular pathogens. This compound is also distributed to various tissues, including the lungs, liver, and spleen, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within lysosomes of phagocytic cells . This localization is facilitated by its weakly basic nature, which allows it to concentrate in acidic compartments such as lysosomes. The subcellular localization of this compound is critical for its antibacterial activity, as it enables the compound to target intracellular pathogens effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azithromycin-d3 involves the incorporation of deuterium atoms into the azithromycin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Formation of the macrolide ring: This involves the cyclization of a linear precursor to form the 15-membered lactone ring characteristic of macrolides.

Incorporation of deuterium: Deuterium atoms can be introduced at specific positions in the molecule using deuterated reagents or solvents.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk synthesis: Large quantities of the precursor are synthesized and cyclized to form the macrolide ring.

Deuterium incorporation: Deuterium atoms are introduced using deuterated reagents or solvents.

Purification and quality control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Azithromycin-d3, like azithromycin, can undergo various chemical reactions, including:

Oxidation: This can occur at the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can modify the ketone or aldehyde groups.

Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Azithromycin-d3 is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

Clarithromycin: A macrolide with improved acid stability and a broader spectrum of activity compared to erythromycin.

Telithromycin: A ketolide antibiotic related to macrolides, with a similar mechanism of action but designed to overcome resistance mechanisms.

Uniqueness of Azithromycin-d3: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical methods. This incorporation does not significantly alter its chemical properties but provides a distinct mass difference that aids in accurate quantification .

Biological Activity

Azithromycin-d3 is a semi-synthetic macrolide antibiotic, a derivative of azithromycin, distinguished by the incorporation of deuterium atoms in its molecular structure. This modification has implications for its pharmacokinetics and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in treating various infections, and relevant case studies.

Azithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and ultimately leading to bacterial cell death. The presence of deuterium in this compound may influence its stability and metabolic pathways, potentially enhancing its therapeutic efficacy compared to standard azithromycin.

Efficacy Against Infections

This compound has been studied for its effectiveness against a range of bacterial pathogens. Below is a summary table highlighting its activity against various organisms:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Streptococcus pneumoniae | 0.25 - 1 µg/mL | Common cause of pneumonia and otitis media |

| Haemophilus influenzae | 0.5 - 2 µg/mL | Associated with respiratory tract infections |

| Mycoplasma pneumoniae | 0.5 µg/mL | Causes atypical pneumonia |

| Chlamydia trachomatis | 1 µg/mL | Leading cause of sexually transmitted infections |

Case Studies

Case Study 1: Treatment of COVID-19

A notable case study involved a 40-year-old male patient diagnosed with COVID-19 who was treated with a combination of azithromycin (including this compound) and dietary supplements. The treatment regimen demonstrated significant improvement in respiratory symptoms and overall clinical status within days of administration . This case underscores the potential role of this compound in managing viral co-infections, particularly in respiratory illnesses.

Case Study 2: Pediatric Asthma Management

In a randomized controlled trial assessing the impact of azithromycin on asthma-like symptoms in preschool children, participants received either this compound or placebo. Preliminary results indicated that those treated with Azithromycin experienced a reduction in symptom duration compared to controls, suggesting a beneficial role in managing recurrent respiratory issues in this demographic .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced absorption and prolonged half-life compared to traditional azithromycin formulations. A comparative study highlighted that:

- AUC (0–72 hours) : Increased by approximately 20% for this compound.

- Cmax : Similar levels were observed, indicating comparable peak concentrations.

- Half-life : Extended by about 12 hours, allowing for less frequent dosing.

This improved pharmacokinetic profile may lead to better patient compliance and therapeutic outcomes.

Resistance Mechanisms

Despite its efficacy, resistance to azithromycin remains a concern. Studies have identified genetic mutations that confer resistance in pathogens such as Escherichia coli and Salmonella spp. These mutations often involve alterations in the ribosomal RNA or the expression of efflux pumps, which can reduce the effectiveness of this compound . Continuous monitoring and research are essential to address these resistance patterns.

Properties

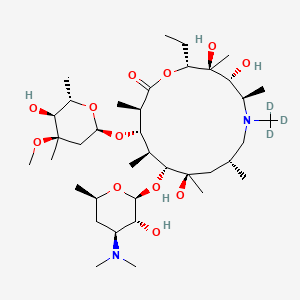

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOSJVFKKJCRP-DAANATKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is azithromycin-d3 used in this study instead of directly measuring azithromycin?

A1: this compound serves as an internal standard in this study []. An internal standard is a compound similar to the analyte (azithromycin in this case) but chemically distinct, allowing for differentiation during analysis. It's added to the samples and standards at a known concentration.

Q2: What analytical techniques were used to differentiate this compound from azithromycin in this research?

A2: The researchers utilized Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) []. Here's a breakdown:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.